molecular formula C7H6ClFS B13575116 (2-Chloro-5-fluorophenyl)methanethiol

(2-Chloro-5-fluorophenyl)methanethiol

Cat. No.: B13575116
M. Wt: 176.64 g/mol
InChI Key: GPJFLTBGNBOUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-5-fluorophenyl)methanethiol is a chemical compound belonging to the group of arylthiomethyl halides. It has the molecular formula C7H6ClFS and contains a thiol group and a halide on the same carbon atom. This unique structure makes it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-fluorophenyl)methanethiol typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired thiol compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used.

Major Products:

    Oxidation: Disulfides.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(2-Chloro-5-fluorophenyl)methanethiol has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It is used in:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluorophenyl)methanethiol involves its interaction with nucleophiles and electrophiles. The thiol group can form covalent bonds with various molecular targets, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

  • (2-Chloro-5-fluorophenyl)methanol
  • (2-Chloro-5-fluorophenyl)methanamine
  • (2-Chloro-5-fluorophenyl)methane

Comparison: (2-Chloro-5-fluorophenyl)methanethiol is unique due to the presence of both a thiol group and a halide on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C7H6ClFS

Molecular Weight

176.64 g/mol

IUPAC Name

(2-chloro-5-fluorophenyl)methanethiol

InChI

InChI=1S/C7H6ClFS/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2

InChI Key

GPJFLTBGNBOUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CS)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.